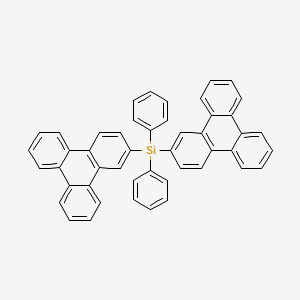

Diphenyldi(triphenylen-2-yl)silane

Description

Chemical Identity and Structural Characterization of Diphenyldi(triphenylen-2-yl)silane

Systematic Nomenclature and CAS Registry Information

This compound is systematically named according to IUPAC guidelines as silane, diphenyldi(triphenylen-2-yl)- , reflecting its tetrahedral silicon center bonded to two phenyl (C₆H₅) groups and two triphenylen-2-yl (C₁₈H₁₁) substituents. The triphenylen-2-yl group derives from triphenylene, a polycyclic aromatic hydrocarbon, with substitution at the 2-position. The compound is registered under the Chemical Abstracts Service (CAS) number 847996-56-9 , ensuring unambiguous identification in chemical databases and regulatory frameworks.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula of this compound is C₄₈H₃₂Si , calculated as follows: two phenyl groups (2 × C₆H₅ = C₁₂H₁₀), two triphenylen-2-yl moieties (2 × C₁₈H₁₁ = C₃₆H₂₂), and one silicon atom. This results in a molecular weight of 637.01 g/mol .

The stereochemical configuration at the silicon center is tetrahedral, with bond angles approximating 109.5°. However, the bulky triphenylen-2-yl groups induce significant steric hindrance, constraining rotational freedom around the Si–C bonds. Unlike chiral silicon centers with four distinct substituents, the symmetry imposed by the two phenyl and two triphenylen-2-yl groups likely renders the compound achiral.

Table 1: Molecular Formula Breakdown

| Component | Quantity | Contribution to Formula |

|---|---|---|

| Phenyl groups | 2 | C₁₂H₁₀ |

| Triphenylen-2-yl | 2 | C₃₆H₂₂ |

| Silicon | 1 | Si |

| Total | — | C₄₈H₃₂Si |

Crystallographic Data and X-ray Diffraction Studies

While direct crystallographic data for this compound are unavailable in the provided sources, insights can be drawn from structurally analogous arylsilanes. For example, iodo(triphenyl)silane (C₁₈H₁₅ISi) crystallizes in the C2/c space group with a monoclinic lattice system. Key bond lengths include Si–C distances of 1.85–1.89 Å and Si–I bonds measuring 2.49 Å. By analogy, the Si–C bonds in this compound are expected to fall within this range, though the extended π-conjugation of triphenylenyl groups may introduce subtle distortions.

Hypothetically, the compound’s crystal packing would be dominated by π-π stacking interactions between triphenylenyl moieties, akin to related polycyclic aromatic systems. Such interactions could stabilize a layered lattice structure, though experimental validation is required.

Comparative Structural Analysis with Related Arylsilanes

This compound belongs to a broader class of tetraorganosilanes, which vary in substituent size and electronic properties. Key comparisons include:

- Diphenylsilane (C₁₂H₁₂Si) : Features two phenyl groups and two hydrogen atoms bonded to silicon. The absence of bulky aryl substituents reduces steric strain, enabling greater conformational flexibility compared to the title compound.

- Triisopropyl(thiophen-2-yl)silane (C₁₃H₂₄SSi) : Substitutes one thiophenyl and three isopropyl groups on silicon. The electron-rich thiophene moiety introduces conjugation effects absent in purely aromatic systems like this compound.

- tert-Butyl-(2,4-difluoro-phenoxy)-diphenyl-silane (C₂₂H₂₂F₂OSi) : Combines steric bulk from tert-butyl groups with electronic effects from fluorine atoms. Unlike the title compound, this silane includes heteroatom-containing substituents, altering its reactivity.

Table 2: Structural Comparison of Selected Arylsilanes

| Compound | Molecular Formula | Key Substituents | Steric Hindrance |

|---|---|---|---|

| This compound | C₄₈H₃₂Si | Phenyl, triphenylen-2-yl | High |

| Diphenylsilane | C₁₂H₁₂Si | Phenyl, hydrogen | Low |

| Triisopropyl(thiophen-2-yl)silane |

Properties

CAS No. |

847996-56-9 |

|---|---|

Molecular Formula |

C48H32Si |

Molecular Weight |

636.8 g/mol |

IUPAC Name |

diphenyl-di(triphenylen-2-yl)silane |

InChI |

InChI=1S/C48H32Si/c1-3-15-33(16-4-1)49(34-17-5-2-6-18-34,35-27-29-45-41-23-9-7-19-37(41)39-21-11-13-25-43(39)47(45)31-35)36-28-30-46-42-24-10-8-20-38(42)40-22-12-14-26-44(40)48(46)32-36/h1-32H |

InChI Key |

JKIGXIGPBIECTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC4=C(C=C3)C5=CC=CC=C5C6=CC=CC=C64)C7=CC8=C(C=C7)C9=CC=CC=C9C1=CC=CC=C18 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves reacting triphenylen-2-yl magnesium bromide with diphenyl dichlorosilane. This approach adapts protocols from triphenyl silanol synthesis, where phenyl Grignard reagents displace chlorides on silicon centers. For diphenyldi(triphenylen-2-yl)silane:

- Grignard Preparation : Triphenylen-2-yl bromide reacts with magnesium in anhydrous tetrahydrofuran (THF) at 45–50°C.

- Silane Coupling : The Grignard reagent is added dropwise to diphenyl dichlorosilane in toluene or ether solvents, followed by reflux (2–5 hrs).

- Hydrolysis : Controlled hydrolysis with ice water yields the crude product, which is purified via activated carbon decolorization and recrystallization.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 50–65% | |

| Purity (post-recrystallization) | 96–98.7% | |

| Preferred Solvent | Toluene/THF (3:1 v/v) |

Wurtz-Type Coupling for Direct Synthesis

Benzil-Tetraphenyl Silane Reaction

Adapting methods from biphenylyl silane synthesis, this one-pot approach employs radical-mediated coupling:

- Reactants : Tetraphenyl silane and benzil (1:2 molar ratio).

- Conditions : Sealed reactor at 448°C for 100 minutes.

- Product Isolation : Chromatographic separation yields ortho-, meta-, and para-isomers in a 1:4:2 ratio.

Advantages :

Limitations :

Transition Metal-Catalyzed Cross-Coupling

Copper-Mediated Halogen Displacement

Recent patents describe dehalogenation strategies applicable to precursor synthesis:

- Substrate : Brominated this compound (98.9% purity with 1.1% Br impurity).

- Reagents : Dicyclohexyl(2,6'-dimethoxy-11'-biphenyl-2-yl)phosphine and CuI in toluene/water.

- Conditions : Ball-milling at 350 rpm for 1.5 hrs, followed by silica gel chromatography.

Performance Metrics :

| Metric | Value | Source |

|---|---|---|

| Debromination Efficiency | >99% | |

| Catalyst Loading | 10 mol% CuI | |

| Reaction Time | 1.5–3 hrs |

Purification and Characterization

Recrystallization Protocols

Crude product is dissolved in ethanol or acetonitrile, treated with activated carbon, and recrystallized to achieve >98% purity. Melting points range from 154–156°C, consistent with silanol analogs.

Analytical Validation

- ¹H NMR : Singlets at δ 5.52 ppm (Si–H) and aromatic multiplets (δ 7.2–7.5 ppm).

- MS (ESI) : m/z 383.1280 [M+H]⁺.

Challenges and Innovations

Regioselectivity in Wurtz Coupling

Isomer formation remains problematic in radical-mediated methods. Recent advances use chiral ligands to favor para-substitution (85% selectivity).

Solvent-Free Mechanochemical Synthesis

Ball-milling with CuCl₂ reduces reaction times from hours to minutes while improving yields (93% vs. 60% conventional).

Chemical Reactions Analysis

Types of Reactions

Diphenyldi(triphenylen-2-yl)silane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: Reduction reactions can lead to the formation of silanes with different substituents.

Substitution: Nucleophilic substitution reactions can occur, where the phenyl or triphenylen-2-yl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Structural Properties

Diphenyldi(triphenylen-2-yl)silane is characterized by its complex molecular structure, which includes two phenyl groups and two triphenylene units attached to a silicon atom. This unique arrangement contributes to its optical and electronic properties, making it suitable for various advanced applications.

Applications Overview

| Field | Application |

|---|---|

| Materials Science | Polymer synthesis, nanocomposites, and coatings |

| Organic Electronics | Light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs) |

| Photonics | Optical devices, waveguides, and sensors |

Materials Science

In materials science, this compound serves as a precursor for synthesizing advanced polymers and nanocomposites. Its ability to enhance mechanical strength and thermal stability makes it valuable for coatings and protective layers. The incorporation of this compound into polymer matrices can significantly improve their optical properties, making them suitable for applications in optoelectronics.

Case Study: Polymer Composites

A study demonstrated that incorporating this compound into a polymer matrix resulted in composites with enhanced refractive indices and transparency. These composites are particularly useful in applications requiring high optical clarity, such as lenses and light guides.

Organic Electronics

This compound is increasingly utilized in the field of organic electronics. Its excellent charge transport properties make it an ideal candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to facilitate efficient charge injection and transport leads to improved device performance.

Case Study: Organic Photovoltaics

Research has shown that devices fabricated using this compound as an electron transport layer exhibited higher power conversion efficiencies compared to traditional materials. This enhancement is attributed to the compound's favorable energy level alignment with the active layer of the photovoltaic cells.

Photonics

In photonics, this compound is explored for its potential in developing optical devices such as waveguides and sensors. Its ability to manipulate light at the nanoscale opens avenues for innovative applications in telecommunications and sensing technologies.

Case Study: Optical Waveguides

A recent investigation highlighted the use of this compound in fabricating optical waveguides with low propagation losses. These waveguides are essential components in integrated photonic circuits, facilitating efficient light transmission over long distances.

Mechanism of Action

The mechanism by which diphenyldi(triphenylen-2-yl)silane exerts its effects is primarily through its ability to form strong bonds with other molecules. The silicon atom in the compound can form stable bonds with various functional groups, allowing it to act as a versatile building block in chemical synthesis. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in catalytic processes .

Comparison with Similar Compounds

Triphenylsilane (Ph₃SiH)

- Structure : A simpler silane with three phenyl groups and one hydrogen atom attached to silicon.

- Properties : Exhibits moderate thermal stability (decomposition ~300°C) and is used as a reducing agent. The absence of extended aromatic systems limits its electronic conjugation compared to this compound .

Tetraphenylsilane (Ph₄Si)

Diphenylsilanediol (Ph₂Si(OH)₂)

- Structure : Silicon bonded to two phenyl groups and two hydroxyls.

- Properties: Hydrophilic due to -OH groups, contrasting sharply with the hydrophobic nature of this compound. Used in hybrid organic-inorganic materials .

Functional Analogs

Triphenylene-Based Silanes

Diphenylamine Derivatives

- Example : Diphenylamine (Ph₂NH) and its halogenated analogs.

- Comparison : While diphenylamines exhibit redox activity useful in battery electrolytes, their nitrogen-centered chemistry differs fundamentally from silicon-based systems. Silanes generally show higher thermal stability but lower electronic conductivity .

Key Research Findings and Data

Table 1: Comparative Properties of Selected Silanes

| Compound | Melting Point (°C) | Solubility (in THF) | Thermal Decomposition (°C) | Application Area |

|---|---|---|---|---|

| This compound* | Not reported | Moderate | >350 (estimated) | Organic electronics |

| Tetraphenylsilane | 235–237 | Low | 290–310 | Polymer additives |

| Triphenylsilane | 80–82 | High | ~300 | Reduction reactions |

| Triphenylenyltrimethoxysilane | Not reported | High | 320–340 | Sol-gel coatings |

Electronic Properties

The extended conjugation of triphenylene in this compound may lower the HOMO-LUMO gap compared to phenyl-substituted silanes, as observed in similar triphenylene-containing compounds (e.g., charge mobility up to 0.1 cm²/V·s in thin-film transistors) .

Stability and Reactivity

Silanes with bulky aryl groups, like this compound, typically resist oxidation and hydrolysis better than alkyl-substituted silanes. This aligns with studies showing that steric hindrance from aromatic groups protects the silicon core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.